![molecular formula C20H18ClN5O B11326177 N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide](/img/structure/B11326177.png)
N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[7-(4-Chlorphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamid ist eine Verbindung, die zur Klasse der Triazolopyrimidine gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten und potenziellen Anwendungen in der medizinischen Chemie bekannt. Die Struktur dieser Verbindung enthält einen Triazolo[1,5-a]pyrimidin-Kern, ein kondensiertes heterozyklisches System, das mit einer Chlorphenyl- und einer Phenylgruppe substituiert ist.
Herstellungsmethoden
Die Synthese von N-[7-(4-Chlorphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamid umfasst typischerweise die folgenden Schritte:
-
Bildung des Triazolopyrimidin-Kerns: : Der Triazolopyrimidin-Kern kann durch Cyclisierung geeigneter Vorläufer synthetisiert werden. Beispielsweise beinhaltet eine gängige Methode die Reaktion von 4-Chlorbenzaldehyd mit Phenylhydrazin unter Bildung eines Hydrazon-Zwischenprodukts, das dann mit Formamid zu dem Triazolopyrimidin-Kern cyclisiert wird .
-
Substitutionsreaktionen: : Die Kernstruktur kann durch Einführung der Propanamidgruppe weiter funktionalisiert werden. Dies kann durch nukleophile Substitutionsreaktionen erreicht werden, bei denen der Triazolopyrimidin-Kern in Gegenwart einer Base wie Triethylamin mit Propanoylchlorid reagiert .
-
Industrielle Produktion: : Industrielle Produktionsmethoden können die Verwendung der Mikrowellen-gestützten Synthese beinhalten, um die Reaktionsgeschwindigkeiten und Ausbeuten zu verbessern. Beispielsweise wurde berichtet, dass eine Mikrowellen-gestützte Synthese bei 140 °C innerhalb kurzer Reaktionszeit Produkte mit hoher Reinheit liefert .
Chemische Reaktionsanalyse
N-[7-(4-Chlorphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamid durchläuft verschiedene chemische Reaktionen, darunter:
-
Oxidation: : Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Diese Reaktion führt typischerweise zur Bildung entsprechender Oxide oder hydroxylierter Derivate .
-
Reduktion: : Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden. Diese Reaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wie z. B. Amine oder Alkohole .
-
Substitution: : Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom in der Chlorphenylgruppe durch andere Nukleophile wie Amine oder Thiole ersetzt werden kann .
Wissenschaftliche Forschungsanwendungen
N-[7-(4-Chlorphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamid hat mehrere wissenschaftliche Forschungsanwendungen:
-
Medizinische Chemie: : Die Verbindung hat sich als potenzielles antimikrobielles und antivirales Mittel erwiesen. Es wurde auf seine Aktivität gegen verschiedene Bakterienstämme und Viren, einschließlich HIV, untersucht .
-
Biologische Studien: : Die Verbindung wird in biologischen Studien verwendet, um ihre Auswirkungen auf zelluläre Prozesse und Signalwege zu untersuchen. Es wurde auf sein Potenzial untersucht, bestimmte Enzyme und Proteine zu hemmen, die an Krankheitspfaden beteiligt sind .
-
Industrielle Anwendungen: : In der Industrie wird die Verbindung als Zwischenprodukt bei der Synthese anderer biologisch aktiver Moleküle verwendet. Sie wird auch auf ihr Potenzial für die Entwicklung neuer Materialien mit spezifischen Eigenschaften untersucht .
Wirkmechanismus
Der Wirkmechanismus von N-[7-(4-Chlorphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung bindet an bestimmte aktive Stellen auf diesen Zielstrukturen, hemmt ihre Aktivität und übt so ihre biologischen Wirkungen aus. So wurde gezeigt, dass es die Aktivität bestimmter Proteasen und Kinasen hemmt, die an der Regulation zellulärer Prozesse beteiligt sind .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Introduction of Substituents: Chlorophenyl and phenyl groups are introduced through substitution reactions.
Formation of Propanamide: The final step involves the formation of the propanamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[7-(4-CHLOROPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-[7-(4-Chlorphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
-
7-(2-Chlorphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin: : Diese Verbindung hat eine ähnliche Kernstruktur, unterscheidet sich aber in der Position des Chloratoms am Phenylring .
-
7-(4-Ethoxyphenyl)-5-(4-Fluorphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin: : Diese Verbindung hat unterschiedliche Substituenten an den Phenylringen, was zu Variationen in ihrer biologischen Aktivität und ihren Eigenschaften führen kann .
-
5,7-bis-(4-Chlorphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin: : Diese Verbindung hat zwei Chlorphenylgruppen, die ihre Aktivität gegen bestimmte Zielstrukturen verstärken können .
Eigenschaften
Molekularformel |
C20H18ClN5O |
|---|---|
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide |
InChI |
InChI=1S/C20H18ClN5O/c1-2-18(27)23-19-24-20-22-16(13-6-4-3-5-7-13)12-17(26(20)25-19)14-8-10-15(21)11-9-14/h3-12,17H,2H2,1H3,(H2,22,23,24,25,27) |
InChI-Schlüssel |
WWQAACRTNOQRNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=NN2C(C=C(NC2=N1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


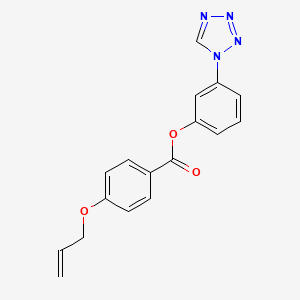
![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11326099.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11326105.png)
![7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11326113.png)
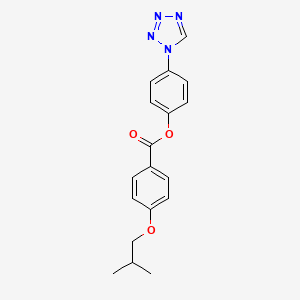
![6,7-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11326125.png)
![3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11326131.png)
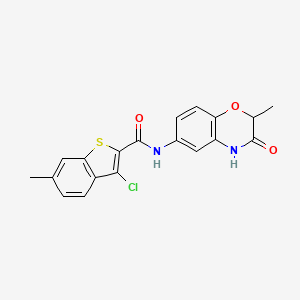
![4-{2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether](/img/structure/B11326147.png)
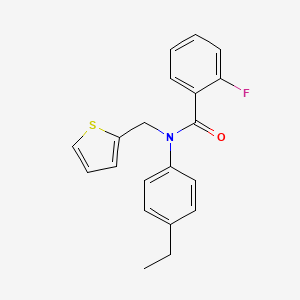
![2-(2,6-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11326155.png)
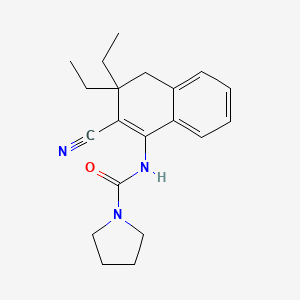
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11326165.png)
![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B11326167.png)
